molecular formula C9H15N3 B3280188 3-((1H-Imidazol-4-yl)methyl)piperidine CAS No. 710278-27-6

3-((1H-Imidazol-4-yl)methyl)piperidine

Cat. No.: B3280188
CAS No.: 710278-27-6
M. Wt: 165.24 g/mol
InChI Key: KPAJJCMZSUJZLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((1H-Imidazol-4-yl)methyl)piperidine ( 710278-27-6, Molecular Formula: C9H15N3, Molecular Weight: 165.24 g/mol) is a chemical scaffold of significant interest in medicinal chemistry and drug discovery . This compound incorporates two privileged pharmacophores: the imidazole ring and the piperidine ring. The imidazole ring is a key structural component of the amino acid histidine and is known for its ability to participate in hydrogen bonding and coordinate with metal ions, often serving as a ligand in enzyme active sites . The piperidine ring is a ubiquitous saturated heterocycle that contributes to the three-dimensional geometry and pharmacokinetic properties of a molecule . The specific combination of these rings, connected by a methylene linker, creates a versatile building block for constructing more complex molecules. Research into structurally related piperidine-linked imidazole derivatives has demonstrated their potential in improving the pharmacokinetic profiles of therapeutic agents, including investigations for use with HIV protease inhibitors and nucleoside reverse transcriptase inhibitors . As such, this compound serves as a critical intermediate for synthetic chemists working in hit-to-lead optimization and the development of novel bioactive compounds. This product is intended for research purposes in a laboratory setting and is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(1H-imidazol-5-ylmethyl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3/c1-2-8(5-10-3-1)4-9-6-11-7-12-9/h6-8,10H,1-5H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPAJJCMZSUJZLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CC2=CN=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextual Significance of Imidazole and Piperidine Motifs in Medicinal Chemistry

The imidazole (B134444) ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a cornerstone of medicinal chemistry. nih.govnih.gov Its capacity to act as both a hydrogen bond donor and acceptor, coupled with its ability to coordinate with metal ions, makes it a versatile pharmacophore. nih.govnih.gov This moiety is integral to endogenous molecules like the amino acid histidine and is a key feature in a multitude of approved drugs demonstrating a wide array of biological activities, including antifungal, anti-inflammatory, anticancer, and antihistaminic properties. nih.govmdpi.com The electron-rich nature of the imidazole ring facilitates its interaction with a variety of enzymes and receptors. mdpi.com

Similarly, the piperidine (B6355638) ring, a saturated six-membered nitrogen-containing heterocycle, is one of the most frequently encountered scaffolds in pharmaceuticals. mdpi.com Its conformational flexibility enables the precise spatial positioning of substituents, which is critical for optimizing interactions with biological targets. Compounds incorporating the piperidine motif are prevalent across numerous therapeutic classes, including agents targeting the central nervous system, cardiovascular drugs, and antivirals. At physiological pH, the nitrogen atom within the piperidine ring is often protonated, allowing for crucial ionic interactions with proteins.

The synergistic combination of imidazole and piperidine functionalities within a single molecular entity has the potential to yield compounds with novel and potent pharmacological profiles. The specific connectivity and substitution patterns of these rings are paramount in defining the ultimate biological effect.

Historical Overview of Research on Analogous Compounds

Although dedicated studies on 3-((1H-Imidazol-4-yl)methyl)piperidine are not widely reported, a substantial volume of research on its structural isomers and related compounds offers valuable insights into its potential applications.

A prominent field of study for imidazole-piperidine hybrids is their activity as histamine (B1213489) H3 receptor antagonists. Research has demonstrated that substituting the imidazole (B134444) ring with a piperidine (B6355638) moiety in known H3-receptor antagonists can significantly alter their potency, underscoring the critical role of each heterocyclic component in modulating biological function. nih.gov

Furthermore, derivatives of 3-(imidazol-1-ylmethyl)piperidine have been synthesized and assessed as aromatase inhibitors for potential use in treating hormone-receptor-positive breast cancer. nih.gov In these analogs, the linkage at the 1-position of the imidazole was crucial for their activity, indicating that the point of attachment on the imidazole ring is a key determinant of the pharmacological outcome.

The exploration of 4-substituted imidazoles has also been a productive area of research, with compounds being developed as ligands for alpha 7 nicotinic acetylcholine (B1216132) receptors, which are therapeutic targets for cognitive disorders. google.com Concurrently, a diverse range of substituted piperidines have been investigated for a multitude of biological activities, including their potential as treatments for Alzheimer's disease. ajchem-a.com

The synthesis of these hybrid molecules typically involves multi-step pathways, often beginning with the formation of the individual imidazole and piperidine rings, followed by their strategic coupling. The van Leusen imidazole synthesis, for instance, is a widely employed method for constructing substituted imidazoles, while substituted piperidines are often prepared through the chemical reduction of their corresponding pyridine (B92270) precursors. mdpi.commdpi.com

A summary of research on compounds analogous to this compound is presented in the table below.

Analogous Compound StructureResearch Focus
Imidazole-containing H3-receptor antagonistsInvestigation of the impact of replacing the imidazole with piperidine on antagonist potency. nih.gov
3-(Imidazol-1-ylmethyl)piperidine sulfonamidesDevelopment of aromatase inhibitors for breast cancer therapy. nih.gov
4-Substituted imidazolesExploration as ligands for alpha 7 nicotinic acetylcholine receptors. google.com
Substituted piperidinesSynthesis and evaluation for various biological activities, including as anti-Alzheimer's agents. ajchem-a.com

Scope and Research Objectives Pertaining to the Compound

Established Synthetic Routes to this compound

The formation of the this compound structure relies on established organic chemistry reactions that create the crucial carbon-carbon bond between the two heterocyclic systems.

A primary and straightforward method for synthesizing the target compound involves nucleophilic substitution. This strategy typically utilizes a piperidine derivative as the nucleophile and an imidazolylmethyl species bearing a suitable leaving group as the electrophile. For instance, the nitrogen atom of a piperidine ring can attack 4-(chloromethyl)-1H-imidazole or 4-(tosyloxymethyl)-1H-imidazole. To achieve substitution at the 3-position of the piperidine, the synthesis would more commonly involve the reaction of the imidazolyl anion as a nucleophile with a piperidine ring that has a methyl halide or mesylate group at the C-3 position. An analogous synthesis has been reported for the preparation of benzyl (B1604629) 3-(1H-1,2,4-triazol-1-ylmethyl)piperidine-1-carboxylate, where the triazole anion displaces a leaving group on the piperidine precursor. researchgate.net

Another variation of this approach involves the nucleophilic substitution of a mesylate group by an amine. nih.gov In a theoretical synthesis for the target compound, a primary alcohol on the piperidine precursor can be converted to a mesylate, which is then displaced by an appropriate imidazolyl nucleophile to form the final product. nih.gov

Condensation and cyclization reactions represent a versatile strategy for constructing the piperidine ring onto a pre-existing imidazole fragment or vice-versa. mdpi.com A prevalent method involves the catalytic hydrogenation of a corresponding pyridine (B92270) derivative. mdpi.com In this approach, a 3-((1H-imidazol-4-yl)methyl)pyridine precursor is reduced to the desired piperidine. This reduction is typically accomplished using catalysts such as palladium on carbon (Pd/C) or rhodium catalysts under a hydrogen atmosphere. mdpi.com

Intramolecular cyclization reactions also provide a pathway to the piperidine ring system. mdpi.com These reactions can involve the reductive cyclization of amino acetals or an intramolecular reductive hydroamination/cyclization cascade of alkynes, where an appropriately functionalized linear chain attached to an imidazole core is induced to form the six-membered piperidine ring. mdpi.com The Knoevenagel condensation, often catalyzed by piperidine itself, is a fundamental reaction for C-C bond formation and can be part of tandem sequences leading to complex heterocyclic systems. acs.orgnih.govresearchgate.net

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules by combining three or more reactants in a single step without isolating intermediates. researchgate.netrug.nl A notable strategy for a precursor to the target compound is a three-component, one-pot condensation that yields 1H-imidazol-4-yl-pyridines. nih.gov This reaction brings together an aldehyde, o-picolylamine, and an isocyanide to rapidly assemble the imidazolyl-pyridine core. nih.gov The resulting pyridine can subsequently be reduced to afford this compound.

The Groebke-Blackburn-Bienaymé (GBB) reaction is another powerful three-component reaction used to synthesize imidazole-fused systems from an amidine, an aldehyde, and an isocyanide, highlighting the utility of MCRs in building diverse imidazole-containing scaffolds. rug.nl

While the parent compound this compound is achiral, stereoselective synthesis becomes crucial when creating chiral derivatives or when substituents on the piperidine ring introduce stereocenters. Advanced methods have been developed for the stereoselective functionalization of piperidines. nih.govresearchgate.net

A sophisticated, indirect approach to obtaining 3-substituted chiral piperidines involves the asymmetric cyclopropanation of an N-Boc-tetrahydropyridine. nih.govresearchgate.net This is followed by a regio- and stereoselective reductive ring-opening of the resulting cyclopropane (B1198618) intermediate to introduce the desired substituent at the C-3 position with high stereocontrol. nih.govresearchgate.net Direct C-H functionalization at the C-3 position is challenging due to the deactivating inductive effect of the piperidine nitrogen, making this indirect route a valuable strategy. nih.govresearchgate.net

Alternatively, syntheses can begin with commercially available chiral building blocks. For example, regioselective syntheses have been developed starting from (R)- and (S)-piperidine-3-carboxylic acids, which are then converted into various heterocyclic derivatives, demonstrating a reliable method for embedding chirality into the final structure. mdpi.com

Functionalization and Derivatization Strategies

Once the core this compound structure is formed, it can be further modified to create a diverse range of analogues.

The piperidine ring offers multiple sites for functionalization, most notably the secondary amine nitrogen and the carbon atoms of the ring itself.

N-Functionalization: The secondary amine of the piperidine ring is readily functionalized via standard N-alkylation, N-acylation, or N-sulfonylation reactions. The synthesis of 3-(imidazol-1-ylmethyl)piperidine sulfonamides, for example, has been reported as a method to generate new derivatives with potential biological activity. researchgate.netnih.gov This involves reacting the piperidine nitrogen with a sulfonyl chloride to form a stable sulfonamide bond. researchgate.netnih.gov

C-H Functionalization: More advanced strategies involve the direct functionalization of the C-H bonds of the piperidine ring. The site of functionalization (C-2, C-3, or C-4) can be controlled by the choice of catalyst and the nitrogen protecting group. nih.govresearchgate.net

C-2 and C-4 Functionalization: Rhodium-catalyzed C-H insertion reactions using donor/acceptor carbenes can selectively functionalize the C-2 or C-4 positions. The selectivity is dictated by a combination of electronic and steric factors controlled by the catalyst's structure and the bulk of the N-protecting group. nih.govresearchgate.net

C-3 Functionalization: As previously mentioned, direct C-H functionalization at the C-3 position is electronically disfavored. Therefore, an indirect cyclopropanation/ring-opening sequence is the preferred method for introducing substituents at this position. nih.govresearchgate.net

Below is a table summarizing catalyst systems used for site-selective C-H functionalization of the piperidine ring.

Catalyst/Protecting GroupTarget PositionMethodReference
Rh₂(R-TCPTAD)₄ / N-BocC-2C-H Insertion nih.govresearchgate.net
Rh₂(R-TPPTTL)₄ / N-BsC-2C-H Insertion nih.govresearchgate.net
Rh₂(S-2-Cl-5-BrTPCP)₄ / N-α-oxoarylacetylC-4C-H Insertion nih.govresearchgate.net
Not ApplicableC-3Cyclopropanation / Ring-Opening nih.govresearchgate.net

Substitutions on the Imidazole Moiety

Modification of the imidazole ring in imidazolylpiperidine scaffolds is a key strategy for modulating their chemical properties. For the hypothetical this compound, substitutions could be introduced on the nitrogen atoms or the carbon atoms of the imidazole ring.

N-Substitution: The secondary amine of the imidazole ring is a prime site for substitution. Alkylation, arylation, and acylation reactions are common transformations. For instance, N-alkylation can be achieved by reacting the imidazole with alkyl halides in the presence of a base. This reaction introduces an alkyl group onto one of the nitrogen atoms of the imidazole ring. The choice of the nitrogen for substitution (N-1 or N-3) can often be controlled by the protecting group strategy used on the piperidine nitrogen and the specific reaction conditions.

C-Substitution: Direct substitution on the carbon atoms of the imidazole ring is also a possibility, although it can be more challenging. Halogenation, for example, can introduce bromine or iodine atoms onto the imidazole ring, which can then serve as handles for further functionalization through cross-coupling reactions like Suzuki or Stille couplings.

Linker Chemistry and Structural Variations

The methylene (B1212753) (-CH2-) group linking the imidazole and piperidine moieties is another point for potential chemical modification, although less common than substitutions on the heterocyclic rings themselves.

Homologation: The length of the linker could be extended by one or more carbon atoms. This would typically be achieved by starting with a different synthetic precursor, for example, by using a two-carbon or three-carbon chain attached to the imidazole ring before its coupling to the piperidine scaffold.

Introduction of Functional Groups: While direct functionalization of the methylene linker is challenging, it is conceivable to introduce a carbonyl group to form a ketone, which could then be used for further reactions. However, this would likely require a multi-step synthetic sequence starting from different materials rather than a direct transformation of the methylene bridge.

Optimization of Reaction Conditions and Yields

The synthesis of any chemical compound involves the careful optimization of reaction conditions to maximize the yield and purity of the desired product. For a hypothetical synthesis of this compound, which could potentially be synthesized by the reduction of 3-((1H-imidazol-4-yl)methyl)pyridine, several parameters would need to be optimized.

Catalyst and Reaction Conditions for Hydrogenation: The choice of catalyst is critical for the hydrogenation of the pyridine ring to a piperidine ring. Catalysts such as platinum oxide (PtO2) or palladium on carbon (Pd/C) are commonly used. prepchem.com The optimization would involve screening different catalysts, catalyst loadings, hydrogen pressure, temperature, and reaction time to achieve complete reduction with minimal side reactions. For instance, one study on the synthesis of 3-(1H-imidazol-2-yl)piperidine utilized platinum oxide as the catalyst at 45 psig of hydrogen for 4 hours. prepchem.com

Solvent Effects: The choice of solvent can significantly influence the reaction rate and selectivity. For the hydrogenation of a pyridine derivative, polar protic solvents like ethanol (B145695) or methanol (B129727), often in the presence of an acid like HCl, are typically employed. prepchem.com The concentration of the substrate in the solvent would also be a key parameter to optimize.

Work-up and Product Isolation: After the reaction is complete, the work-up procedure must be optimized to efficiently isolate the product. This typically involves filtration to remove the catalyst, followed by solvent evaporation. The pH of the solution may need to be adjusted to facilitate extraction or precipitation of the product.

Purification and Isolation Techniques for Research Grade Material

Obtaining a compound in high purity is essential for its use in research and development. For this compound, a combination of purification techniques would likely be necessary to achieve research-grade material.

Crystallization: If the compound is a solid, crystallization is a powerful purification technique. This involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool slowly, causing the pure compound to crystallize out of the solution, leaving impurities behind. The choice of solvent or solvent system is critical and would need to be determined experimentally. Often, salts of the target compound, such as the hydrochloride salt, exhibit better crystalline properties.

Chromatography: Column chromatography is a widely used technique for the purification of organic compounds. For a polar compound like this compound, normal-phase silica (B1680970) gel chromatography could be employed, using a mixture of a polar solvent (like methanol or ethanol) and a less polar solvent (like dichloromethane (B109758) or ethyl acetate) as the eluent. The specific solvent system and gradient would need to be optimized to achieve good separation from any impurities.

Lack of Specific Research Data for this compound

Following a comprehensive review of available scientific literature and databases, it has been determined that there is a significant lack of specific pharmacological and molecular interaction data for the chemical compound This compound . The requested article, which was to be strictly focused on this specific molecule's interactions with various receptors and enzymes, cannot be generated with scientific accuracy due to the absence of published research findings.

The vast majority of existing research in this chemical space is centered on its structural isomer, 4-((1H-Imidazol-4-yl)methyl)piperidine . This closely related compound is well-documented as a potent and selective agonist for the histamine H3 receptor. nih.govacs.org The 4-substituted piperidine scaffold has been extensively used as a foundational structure for the development of novel histamine H3 receptor antagonists. nih.gov

However, in medicinal chemistry, even minor changes in molecular structure, such as altering the substitution position on a piperidine ring from the 4-position to the 3-position, can lead to dramatic differences in pharmacological activity, including receptor binding affinity, selectivity, and functional effects. Therefore, extrapolating data from the 4-isomer to the 3-isomer would be scientifically unfounded and speculative.

Searches for "this compound" yielded no specific data regarding its:

Binding affinities or functional activity at histamine H3 or H4 receptors.

Modulatory effects on delta, mu, or kappa opioid receptors.

Interactions with the dopamine transporter.

Binding profile at other receptor systems, such as sigma receptors, which have been associated with other piperidine-containing compounds. nih.gov

Inhibitory mechanisms on enzymes like cholinesterases or NLRP3 inflammasome, which have been studied for other, structurally different, piperidine derivatives. nih.govnih.govmdpi.com

Without primary data from radioligand binding assays, functional assays, or enzyme inhibition studies specifically conducted on This compound , any attempt to create the requested content would fall outside the required standards of scientific accuracy and rigor.

Therefore, the article focusing solely on the molecular interactions and pharmacological mechanisms of This compound cannot be produced at this time.

Ligand-Target Interactions

Protein-Ligand Binding Dynamics

Specific studies detailing the protein-ligand binding dynamics of this compound are limited. However, based on research into its analogs, key interactions can be inferred. For CYP450 enzymes and aromatase, the primary interaction involves the sp²-hybridized nitrogen atom of the imidazole ring coordinating with the ferric heme iron atom at the enzyme's active site. nih.govresearchgate.net The binding affinity and specificity are further influenced by substitutions on the piperidine ring, which can form additional hydrogen bonds or hydrophobic interactions with amino acid residues in the binding pocket. nih.gov Molecular dynamics simulations of other piperidine-based ligands have shown that the piperidine ring often occupies a lipophilic pocket within the target protein.

Interactions with Biological Membranes

Direct experimental data on the interactions between this compound and biological membranes is not available in the current literature. As an amphiphilic molecule containing a flexible piperidine ring and a polar imidazole group, it is expected to interact with the phospholipid bilayer of cell membranes, potentially influencing its permeability and distribution. However, without specific studies, the nature and extent of these interactions remain speculative.

Cellular and Subcellular Effects (In Vitro)

Antiproliferative Activity in Cell Lines

No studies detailing the antiproliferative activity of this compound in any cancer cell lines have been identified in the current body of scientific literature. Consequently, no data on its potential cytotoxic or cytostatic effects is available.

Modulation of Cellular Signaling Pathways

There is no available research that investigates the effects of this compound on specific cellular signaling pathways. While structurally related compounds containing imidazole and piperidine moieties have been explored for their effects on various receptors and enzymes, this specific compound has not been the subject of such studies.

Inflammasome Inhibition (e.g., NLRP3)

No published data exists on the potential for this compound to inhibit inflammasome activity, including the well-characterized NLRP3 inflammasome. Research into the inhibition of this pathway is an active area of drug discovery, but this particular compound has not been reported as an inhibitor.

Structure Activity Relationship Sar Studies

Impact of Piperidine (B6355638) Ring Substitutions on Biological Activity

The piperidine ring is a crucial component of the pharmacophore, and substitutions on this ring can significantly modulate biological activity. mdpi.com The nature, size, and position of substituents can affect the molecule's affinity for its target, as well as its pharmacokinetic properties.

Table 1: Effect of Piperidine Ring Modifications on Biological Activity

Modification Observation Biological Target Context
N-Alkylation Introduction of various alkyl or arylalkyl groups can alter selectivity and potency. General Drug Design
N-Acylation Attachment of substituted amide groups, such as a substituted aniline (B41778) amide, can significantly enhance potency. nih.gov Histamine (B1213489) H3 Receptor

This table is illustrative and based on general principles of piperidine SAR; specific data for 3-((1H-Imidazol-4-yl)methyl)piperidine was not detailed in the search results.

Role of Imidazole (B134444) Moiety Modifications in Receptor Affinity and Selectivity

The imidazole ring is a key feature for the interaction of many compounds with their biological targets, often acting as a histamine mimetic. Modifications to this moiety, including its replacement with other heterocycles, have profound effects on receptor affinity and selectivity.

Studies on histamine H3-receptor antagonists have shown that replacing the imidazole ring with a piperidine or pyrrolidine (B122466) moiety can have dramatically different effects depending on the rest of the molecular structure. nih.gov For some compounds like thioperamide (B1682323) and clobenpropit, this replacement leads to a significant decrease in antagonist potency, with a reduction in pA2 values by as much as 2.7 and 1.9 log units, respectively. nih.govresearchgate.net In other cases, such as for the compound FUB 181, the change results in minimal loss of potency. nih.gov This indicates that the imidazole ring's contribution to binding is highly context-dependent.

Further modifications, such as the introduction of a nitro group to the imidazole ring, as seen in the design of certain anticancer agents, create new derivatives with distinct biological profiles. nih.gov

Table 2: Influence of Imidazole Moiety Modifications on H3 Receptor Antagonist Potency

Compound Modification Change in Potency (pA2 value)
Thioperamide Imidazole replaced by piperidine -2.7 log units nih.govresearchgate.net
Clobenpropit Imidazole replaced by piperidine -1.9 log units nih.govresearchgate.net
Proxyfan Imidazole replaced by piperidine -1.3 log units nih.govresearchgate.net

Influence of Linker Length and Flexibility on Target Engagement

The linker connecting the imidazole and piperidine moieties plays a critical role in orienting these two key binding groups correctly within the target's binding site. The length and flexibility of this linker are therefore crucial for optimal target engagement. precisepeg.com

In the development of potent histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold (a positional isomer of the title compound), the most potent derivatives were obtained when a two-methylene linker was used to attach a substituted aniline amide to the piperidine nitrogen. nih.gov This suggests an optimal distance and conformational freedom are required for the terminal group to reach and interact with a specific sub-pocket of the receptor.

Conversely, related structures such as 4-[3-(1H-Imidazol-4-yl)propyl]piperidine feature a longer, three-carbon (propyl) linker, which would confer different spatial and flexibility properties, likely targeting different receptors or exhibiting a different binding mode. nih.gov The optimization of linker length, shape, and attachment points is a critical strategy in the design of potent molecules. precisepeg.com

Table 3: Impact of Linker Variation on Compound Design

Linker Type Compound Context Implication
Methyl (CH2) This compound Provides a short, relatively rigid connection.
Ethyl (CH2)2 Histamine H3 Antagonists nih.gov Found to be optimal for high potency in a specific antagonist series. nih.gov

Stereochemical Considerations in Pharmacological Efficacy

Stereochemistry is a fundamental aspect of pharmacology, as biological macromolecules like receptors and enzymes are chiral. Consequently, enantiomers of a chiral drug often exhibit different pharmacological activities. For molecules containing a substituted piperidine ring, stereoisomers can arise, and their differential effects are a key area of SAR studies.

While specific studies on the stereochemical impact for this compound were not detailed in the provided search results, the principles are well-established. The synthesis of piperidine derivatives often employs stereoselective methods to obtain specific cis or trans isomers, which can have distinct biological profiles. mdpi.com The three-dimensional arrangement of the imidazole-methyl group relative to the piperidine ring can dictate how the molecule fits into a binding pocket. X-ray crystallography is a powerful tool for determining the precise 3D structure of such compounds, which can then be used in molecular docking studies to understand the interactions with target proteins at an atomic level. nih.gov

Development of Quantitative Structure-Activity Relationships (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to predict the biological activity of compounds based on their physicochemical properties. By developing mathematical models that correlate structural descriptors with activity, QSAR can guide the design of new, more potent analogues and help to prioritize synthetic efforts.

For a class of compounds like imidazole-piperidine derivatives, a QSAR study would typically involve:

Compiling a dataset of analogues with their measured biological activities.

Calculating a wide range of molecular descriptors (e.g., electronic, steric, hydrophobic, and topological properties).

Using statistical methods to build a regression or classification model linking the descriptors to the activity.

While QSAR is a widely used and powerful tool in drug discovery for exploring SAR, no specific QSAR models for this compound were identified in the search results. The development of such models would be a logical step in a medicinal chemistry program aimed at optimizing this scaffold.

Preclinical Pharmacological Investigations

In Vitro Pharmacological Characterization

The in vitro characterization of 3-((1H-Imidazol-4-yl)methyl)piperidine is not extensively documented in publicly available scientific literature. The existing data primarily pertains to derivatives of this scaffold.

There is no specific receptor binding data available for this compound in the reviewed scientific literature. However, studies on the 4-substituted isomer, 4-((1H-Imidazol-4-yl)methyl)piperidine, have shown that this compound is a potent and selective histamine (B1213489) H3 receptor agonist nih.gov. Further research on derivatives of the 4-substituted scaffold has led to the discovery of novel histamine H3 receptor antagonists nih.gov. These findings suggest that the imidazolylmethylpiperidine framework can interact with histamine receptors, although the specific binding profile of the 3-substituted isomer remains to be elucidated.

While direct enzyme activity data for this compound is not available, research has been conducted on its sulfonamide derivatives as potential aromatase inhibitors. Aromatase, a cytochrome P450 enzyme, is a key target in the treatment of hormone-receptor-positive breast cancer mdpi.comnih.gov.

In a study focused on developing new aromatase inhibitors, a series of 3-(imidazol-1-ylmethyl)piperidine sulfonamides were designed and synthesized nih.govcnr.it. These compounds were evaluated for their ability to inhibit aromatase activity, with several derivatives demonstrating significant inhibitory potential. The study identified three new aromatase inhibitors with IC50 values comparable to that of the established drug, letrozole (B1683767) nih.gov. This indicates that the 3-((1H-imidazol-1-yl)methyl)piperidine scaffold can serve as a foundation for potent enzyme inhibitors.

Table 1: Aromatase Inhibitory Activity of 3-(Imidazol-1-ylmethyl)piperidine Sulfonamide Derivatives
CompoundStructureIC50 (nM)
Letrozole (Reference)Triazole-based non-steroidal aromatase inhibitor~0.3 mdpi.com
Derivative 13-(Imidazol-1-ylmethyl)piperidine sulfonamide derivativeSimilar to Letrozole nih.gov
Derivative 23-(Imidazol-1-ylmethyl)piperidine sulfonamide derivativeSimilar to Letrozole nih.gov
Derivative 33-(Imidazol-1-ylmethyl)piperidine sulfonamide derivativeSimilar to Letrozole nih.gov

Note: The specific structures and IC50 values for the individual derivatives were not detailed in the primary abstract.

No specific data from cellular assays designed to measure the functional response of this compound are available in the current literature. Such assays would typically follow receptor binding or enzyme activity studies to determine the compound's effect on cellular pathways.

The metabolic stability of this compound has not been specifically reported. In general, the metabolic fate of piperidine-containing compounds can be influenced by the nature and position of substituents on the piperidine (B6355638) and imidazole (B134444) rings. N-substituted imidazole drugs are known to interact with hepatic drug-metabolizing enzymes, acting as inhibitors of cytochrome P450 enzymes nih.gov. A patent for piperidine-linked imidazole and triazole derivatives suggests their potential use in improving the pharmacokinetics of other drugs by inhibiting CYP3A4 google.com. However, without experimental data on the 3-substituted isomer, its metabolic profile remains theoretical.

In Vivo Preclinical Studies (Non-Human Animal Models)

There is a lack of published in vivo preclinical studies for this compound.

No pharmacokinetic data, such as oral bioavailability, clearance, volume of distribution, or half-life, for this compound in any animal model has been reported in the reviewed literature. Preclinical pharmacokinetic studies on other N-(indazol-3-yl)piperidine derivatives have been conducted, revealing that structural modifications can significantly improve metabolic stability and in vivo pharmacokinetic profiles nih.gov. These studies underscore the importance of empirical data for each specific compound.

Based on a comprehensive search of publicly available scientific literature and patent databases, there is insufficient information to generate a detailed article on the preclinical pharmacology of the specific chemical compound this compound (CAS No. 710278-27-6) that adheres to the requested outline.

Extensive searches for this exact compound did not yield specific data regarding its preclinical efficacy in disease models, in vivo target engagement and biomarker studies, or a comparative analysis with known reference compounds. The available literature focuses on structurally related but distinct molecules, such as the positional isomer 4-((1H-Imidazol-4-yl)methyl)piperidine, or other piperidine and imidazole derivatives.

Due to the strict instruction to focus solely on this compound and not introduce information outside the specified scope, it is not possible to provide a scientifically accurate and informative article that fulfills the requirements for the sections on Preclinical Efficacy Studies, Target Engagement, and Comparative Analysis. The necessary preclinical data for this particular compound does not appear to be published in the accessible public domain.

Therefore, it is not possible to generate the requested article with scientifically accurate and detailed research findings that strictly adhere to the provided outline for "this compound". The creation of such an article would require access to primary research data that is currently unavailable.

Computational and Theoretical Chemistry Studies

In Silico Prediction of Biological Activity Spectra (e.g., PASS, SwissTargetPrediction)

The prediction of biological activities and potential therapeutic targets of novel compounds through computational methods is a cornerstone of modern drug discovery. Tools like PASS (Prediction of Activity Spectra for Substances) and SwissTargetPrediction are instrumental in providing initial insights into the pharmacological profile of a molecule, such as 3-((1H-Imidazol-4-yl)methyl)piperidine, even before its synthesis and experimental testing. clinmedkaz.org

These web-based tools leverage extensive databases of known chemical structures and their associated biological activities. By analyzing the structure of a query molecule, they can predict its likely interactions with various biological entities.

PASS (Prediction of Activity Spectra for Substances)

The PASS online tool estimates the probability of a compound exhibiting certain biological activities based on its structural formula. way2drug.comway2drug.com The prediction is presented as a list of potential activities with corresponding probabilities for being active (Pa) and inactive (Pi). A higher Pa value suggests a greater likelihood of the compound displaying that specific activity. For piperidine (B6355638) derivatives, PASS has been used to predict a wide range of potential pharmacological effects, including anti-cancer, central nervous system, local anesthetic, antiarrhythmic, and antimicrobial activities. clinmedkaz.org

For a hypothetical compound like this compound, a PASS analysis would generate a spectrum of potential activities. For instance, based on the imidazole (B134444) and piperidine moieties, the tool might predict activities related to neurotransmitter receptor modulation or enzymatic inhibition. It is important to note that these are probabilistic predictions that guide further experimental validation rather than being definitive statements of activity. way2drug.com

SwissTargetPrediction

SwissTargetPrediction is another powerful in silico tool that predicts the most probable protein targets of a small molecule. researchgate.netswisstargetprediction.ch The prediction is based on the principle of chemical similarity, where the query molecule is compared to a library of known active ligands. The output is a ranked list of potential protein targets, providing valuable clues about the compound's mechanism of action.

In the case of this compound, a SwissTargetPrediction analysis would likely identify a range of potential targets, including enzymes, G protein-coupled receptors (GPCRs), and ion channels, reflecting the diverse biological roles of both the piperidine and imidazole scaffolds. Studies on other piperidine derivatives have demonstrated the utility of SwissTargetPrediction in identifying potential targets that were later confirmed through experimental assays. clinmedkaz.org

A hypothetical SwissTargetPrediction output for this compound might include targets such as histamine (B1213489) receptors, given the structural similarity of the imidazole ring to histamine, or various enzymes and receptors where the piperidine ring can act as a key binding element.

Hypothetical In Silico Prediction Data for this compound

Since specific experimental or published in silico data for this compound is not available, the following tables represent a hypothetical outcome based on the known functionalities of the constituent chemical moieties.

Table 1: Hypothetical PASS Prediction Results

Predicted Biological Activity Pa (Probability to be Active)
Histamine Receptor Antagonist > 0.7
Monoamine Oxidase B Inhibitor > 0.6
Anticonvulsant > 0.5
Anti-inflammatory > 0.5

Table 2: Hypothetical SwissTargetPrediction Results

Target Class Specific Predicted Target Probability
G-protein coupled receptor Histamine H3 receptor High
Enzyme Monoamine oxidase B High
G-protein coupled receptor Dopamine D2 receptor Moderate
Enzyme Carbonic anhydrase II Moderate

Molecular Dynamics Simulations to Elucidate Binding Mechanisms

The process of an MD simulation typically involves placing the ligand in the binding site of the target protein, which is often determined by molecular docking studies. The entire system is then solvated in a box of water molecules, and the interactions between all atoms are calculated over a set period of time, often on the nanosecond to microsecond scale.

Analysis of the MD simulation trajectory can reveal important information. For example, the root-mean-square deviation (RMSD) of the ligand and protein backbone can indicate the stability of the complex over the simulation time. A stable complex will generally show low and converging RMSD values. The root-mean-square fluctuation (RMSF) of individual amino acid residues can highlight which parts of the protein are flexible and which are constrained upon ligand binding. ajchem-a.com

Furthermore, MD simulations allow for the detailed analysis of intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and salt bridges, between the ligand and the protein. This information is crucial for understanding the determinants of binding affinity and selectivity. By visualizing the simulation, researchers can observe the dynamic nature of the binding process and identify conformational changes that may occur in both the ligand and the protein upon binding.

While no specific molecular dynamics simulation studies have been published for this compound, the methodology has been successfully applied to a wide range of piperidine and imidazole-containing compounds to understand their binding to various targets. nih.govresearchgate.net Such studies have been instrumental in the structure-based design of more potent and selective inhibitors.

Table 3: Chemical Compounds Mentioned

Compound Name
This compound

Analytical and Spectroscopic Characterization Methods in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the structural elucidation of "3-((1H-Imidazol-4-yl)methyl)piperidine". Analysis of ¹H and ¹³C NMR spectra, complemented by two-dimensional (2D) NMR experiments, allows for the unambiguous assignment of all proton and carbon signals.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of hydrogen atoms. For "this compound", distinct signals are expected for the protons on the piperidine (B6355638) ring, the imidazole (B134444) ring, and the methylene (B1212753) bridge connecting them. The piperidine protons typically appear as a series of multiplets in the aliphatic region (δ 1.5-3.5 ppm). The protons on the imidazole ring are expected in the aromatic region, with the C2-H proton appearing as a singlet around δ 7.5-8.0 ppm and the C5-H proton as a singlet near δ 6.8-7.2 ppm. The methylene bridge protons would likely present as a doublet adjacent to the piperidine ring signals.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the chemical shifts of the carbon atoms within the molecule. The piperidine carbons are expected in the upfield region (δ 20-60 ppm), while the imidazole carbons resonate further downfield (δ 115-140 ppm). The methylene bridge carbon signal would be found in the aliphatic region.

2D NMR Spectroscopy: Techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are used to confirm connectivity. COSY experiments establish proton-proton couplings within the piperidine ring, while HSQC correlates each proton with its directly attached carbon atom, confirming the assignments made from the 1D spectra. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on typical ranges for similar structural motifs.

PositionPredicted ¹H NMR Shift (ppm)Predicted ¹³C NMR Shift (ppm)
Imidazole C2-H~7.6~135
Imidazole C5-H~6.9~117
Methylene (-CH₂-)~2.6 (d)~35
Piperidine C2-H~2.9-3.1 (m)~54
Piperidine C3-H~1.8-2.0 (m)~38
Piperidine C4-H~1.6-1.8 (m)~25
Piperidine C5-H~1.5-1.7 (m)~24
Piperidine C6-H~2.5-2.7 (m)~46

Mass Spectrometry (HRMS, LC-MS)

Mass spectrometry (MS) is employed to determine the molecular weight and elemental composition of the compound and to study its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the parent ion, which is used to confirm the molecular formula. For "this compound" (C₉H₁₅N₃), the expected exact mass for the protonated molecule [M+H]⁺ would be calculated and compared to the experimental value, typically with an error of less than 5 ppm. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. In research, it is used to analyze the compound and its fragmentation. Under electron impact or electrospray ionization, the molecule fragments in a predictable manner. Common fragmentation pathways for this structure would include the cleavage of the bond between the piperidine ring and the methylene bridge, as well as the opening of the piperidine ring. raco.catjfda-online.com

Table 2: Expected Key Ions in the Mass Spectrum of this compound

m/z (Mass/Charge Ratio)Proposed Fragment IdentityNotes
166.1344[M+H]⁺Protonated molecular ion
81.0599[C₄H₅N₂]⁺Imidazolylmethyl cation fragment
84.0813[C₅H₁₀N]⁺Piperidine ring fragment after cleavage

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of "this compound" would display distinct absorption bands corresponding to the N-H and C-H bonds of the piperidine and imidazole rings.

Table 3: Characteristic IR Absorption Bands for this compound Values are based on typical frequency ranges for the specified functional groups.

Vibrational ModeFunctional GroupExpected Frequency (cm⁻¹)
N-H StretchImidazole & Piperidine3100-3400 (broad)
C-H Stretch (sp²)Imidazole Ring3000-3100
C-H Stretch (sp³)Piperidine & Methylene2850-2960
C=N and C=C StretchImidazole Ring1500-1650
C-N StretchPiperidine & Imidazole1000-1250

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of chemical compounds. For a polar, basic compound like "this compound", a reversed-phase HPLC method is typically developed. nih.govnih.gov

The analysis involves injecting a solution of the compound onto a column (e.g., a C8 or C18 column) and eluting it with a mobile phase, often a mixture of an aqueous buffer (like potassium phosphate or ammonium acetate) and an organic solvent such as methanol (B129727) or acetonitrile. nih.govresearchgate.net Detection is commonly performed using a UV detector set to a wavelength where the imidazole ring absorbs strongly (around 210-220 nm). The purity is determined by integrating the area of the main peak and expressing it as a percentage of the total area of all peaks in the chromatogram. A purity level of ≥98% is often required for research applications.

Chromatographic Techniques for Metabolite Identification (LC-HRAM)

To understand the metabolic fate of "this compound", advanced techniques such as Liquid Chromatography coupled with High-Resolution Accurate Mass Spectrometry (LC-HRAM) are utilized. This method is highly sensitive and selective, making it ideal for identifying metabolites in complex biological matrices like plasma or urine. nih.gov

The methodology involves separating the parent compound and its metabolites from the biological sample using HPLC. The eluent is then introduced into a high-resolution mass spectrometer (such as a Time-of-Flight (TOF) or Orbitrap analyzer). The instrument provides highly accurate mass data, which allows for the prediction of the elemental composition of potential metabolites. Common metabolic transformations for such a compound could include hydroxylation of the piperidine or imidazole ring, N-oxidation, or cleavage of the molecule. By comparing the mass spectra of the parent compound with those of potential metabolites, researchers can identify the biotransformation products. nih.govnih.gov

Derivatives and Analogues of 3 1h Imidazol 4 Yl Methyl Piperidine

Design Principles for Novel Derivatives

The design of new derivatives based on the imidazolyl-piperidine framework is typically guided by established lead compounds and a deep understanding of the target's structure. The imidazole (B134444) ring, a common motif in vital biological molecules like the amino acid histidine, and the piperidine (B6355638) ring are both considered "privileged scaffolds" in drug discovery due to their ability to interact with a wide range of biological targets.

A primary design strategy involves using a known active compound as a template. For instance, in the development of new aromatase inhibitors for breast cancer treatment, novel imidazolylmethylpiperidine sulfonamides were designed based on the structure of a previously identified inhibitor, SYN 20028567 nih.gov. This approach, known as lead-based design, allows chemists to make targeted modifications to improve upon an existing pharmacophore.

Derivatives are also designed to probe the structure-activity relationships (SAR) of a particular target. By adding, removing, or modifying functional groups on the piperidine or imidazole rings, researchers can identify key interactions that govern a compound's biological activity. For example, derivatives of the related 4-((1H-imidazol-4-yl)methyl)piperidine scaffold were developed as histamine (B1213489) H3 receptor antagonists, a target for neurological and cognitive disorders nih.gov. The design principle here was to attach various substituents to the piperidine nitrogen to explore the binding pocket of the receptor and optimize antagonist activity nih.gov. This rational design process is crucial for transforming a preliminary hit into a viable drug candidate.

Synthesis and Pharmacological Evaluation of Derivatives

The creation and testing of novel derivatives involve multi-step chemical synthesis followed by rigorous pharmacological evaluation. The synthesis of these compounds often leverages versatile and efficient methodologies. Multi-component, one-pot synthesis is a widely used and economical method for producing highly substituted imidazole derivatives, offering high yields of the desired products researchgate.netiosrjournals.org.

A specific example is the synthesis of 3-(imidazol-1-ylmethyl)piperidine sulfonamides, which were developed as aromatase inhibitors nih.gov. The synthesis began with commercially available starting materials and involved several key steps, including the formation of the core piperidine structure and subsequent attachment of the imidazole and sulfonamide moieties.

Once synthesized, these new chemical entities undergo pharmacological evaluation to determine their biological activity. For the synthesized aromatase inhibitors, this involved in vitro testing to measure their ability to inhibit the aromatase enzyme. The potency of each compound was quantified by its IC50 value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. This screening process identified three new derivatives with IC50 values comparable to the well-known aromatase inhibitor, letrozole (B1683767) nih.gov. Similarly, derivatives targeting the histamine H3 receptor were evaluated for their binding affinity (Ki) and functional activity in preclinical models nih.govnih.gov.

Structure-Activity Relationships within Derivative Series

Structure-Activity Relationship (SAR) studies are fundamental to understanding how a molecule's chemical structure relates to its biological effect. By comparing the activity of a series of related compounds, researchers can deduce which molecular features are essential for efficacy.

In a series of histamine H3 antagonists based on the 4-benzimidazolyl-piperidinylcarbonyl-piperidine scaffold, SAR studies led to significant improvements in potency nih.gov. Optimization of a lead compound resulted in derivatives with Ki values of less than or equal to 0.5 nM, indicating very high affinity for the receptor nih.gov. Another study on histamine H3 antagonists using the 4-((1H-imidazol-4-yl)methyl)piperidine scaffold found that the most potent compounds were achieved by attaching a substituted aniline (B41778) amide group to the piperidine ring via a two-methylene linker nih.gov.

SAR studies on a different series, 4-Azaindole-2-piperidine compounds, revealed that modifications to the piperidine ring itself had a dramatic impact on potency. A ten-fold increase in activity was observed when unsaturation was introduced into the piperidine ring dndi.org. Conversely, replacing the piperidine with an acyclic analogue led to a loss of activity, and replacement with a morpholine ring, while improving metabolic clearance, rendered the compound inactive dndi.org. These findings highlight the critical role of the piperidine ring's conformation and chemical nature in molecular recognition at the target site.

ScaffoldModificationEffect on ActivityTarget ClassReference
4-((1H-imidazol-4-yl)methyl)piperidineAttachment of a substituted aniline amide to piperidine via a two-methylene linkerIncreased potencyHistamine H3 Antagonists nih.gov
4-Azaindole-2-piperidineIntroduction of unsaturation into the piperidine ringTen-fold increase in potencyAntiparasitic (Trypanosoma cruzi) dndi.org
4-Azaindole-2-piperidineReplacement of piperidine with a morpholine ringLoss of activityAntiparasitic (Trypanosoma cruzi) dndi.org
4-Azaindole-2-piperidineReplacement of piperidine with an acyclic analogueLoss of activityAntiparasitic (Trypanosoma cruzi) dndi.org

Bioisosteric Replacements and Their Effects

Bioisosteric replacement is a powerful strategy in drug design where one functional group or atom is substituted with another that has similar physical or chemical properties, with the goal of improving the compound's biological profile. The imidazole ring itself is considered a bioisostere of other heterocycles like triazole, oxazole, and pyrazole, as well as amide bonds researchgate.net.

This strategy has been explicitly applied to imidazolyl-piperidine scaffolds. In one study, the imidazole ring of several histamine H3-receptor antagonists was replaced with a piperidine or pyrrolidine (B122466) ring nih.gov. The effect on antagonist potency was highly dependent on the rest of the molecule's structure. For some parent compounds, this replacement caused a significant drop in potency (e.g., a 2.7 log unit decrease for thioperamide), while for others, the potency hardly changed nih.gov. This demonstrates that the effects of bioisosteric replacement can be subtle and are not always predictable.

In other work, the imidazole moiety has been successfully used as a bioisostere for an amide bond in peptidomimetic compounds. This replacement led to derivatives with not only enhanced potency but also improved stability in mouse plasma and better brain permeability nih.gov. Another study demonstrated a bioisosteric replacement of a carbon atom with a sulfur atom in a series of anti-inflammatory agents, which resulted in a significant change in their biological activity mdpi.com. These examples underscore the utility of bioisosteric replacement in fine-tuning the pharmacological properties of a lead compound.

Original GroupBioisosteric ReplacementParent Compound ClassObserved EffectReference
ImidazolePiperidineHistamine H3 AntagonistsVariable effect on potency (from large decrease to no change) nih.gov
Amide BondImidazolePeptidomimetic Neurolysin ActivatorsEnhanced potency and metabolic stability nih.gov
Carbon AtomSulfur AtomTriazinoquinazoline Anti-inflammatory AgentsSignificant alteration of anti-inflammatory activity mdpi.com

Future Research Directions and Translational Potential

Elucidation of Undefined Molecular Targets

A primary objective in the future development of 3-((1H-Imidazol-4-yl)methyl)piperidine is the precise identification of its molecular targets. The imidazole-piperidine core is present in ligands for various protein families. For instance, analogous structures containing these motifs have shown affinity for G-protein coupled receptors (GPCRs), such as serotonin receptors (5-HT1A, 5-HT7), as well as enzymes like phosphodiesterases (PDEs) and kinases. nih.gov Furthermore, more complex molecules incorporating a piperidinyl-imidazole substructure have been investigated as inhibitors of the NLRP3 inflammasome, a key component of the innate immune system. nih.gov

Future research should employ a combination of computational and experimental screening methods to deorphanize this compound.

Computational Approaches : In silico docking studies against libraries of known protein structures (e.g., GPCRs, kinases, ion channels) can predict potential binding interactions and prioritize targets for experimental validation.

Experimental Screening : High-throughput screening (HTS) against diverse panels of receptors and enzymes will be crucial. Techniques such as affinity chromatography, surface plasmon resonance (SPR), and differential scanning fluorimetry can identify direct binding partners.

Phenotypic Screening : Cell-based assays can reveal the compound's functional effects (e.g., changes in signaling pathways, cytokine release, or cell viability), providing clues to its mechanism of action and underlying targets.

Elucidating the specific molecular interactions of this compound is the foundational step toward understanding its therapeutic potential and guiding further development.

Advanced Preclinical Model Development for Efficacy and Mechanism

Once primary molecular targets are identified, the development and use of relevant preclinical models are essential to evaluate the compound's efficacy and further dissect its mechanism of action. The choice of models will be dictated by the therapeutic area suggested by target engagement.

For example, if the compound is found to modulate inflammatory targets like the NLRP3 inflammasome, appropriate preclinical models would include:

In Vitro Models : Lipopolysaccharide (LPS) and ATP-stimulated macrophage cell lines (e.g., THP-1) to measure inhibition of pyroptosis and the release of pro-inflammatory cytokines like IL-1β. nih.gov

In Vivo Models : Animal models of inflammatory diseases, such as murine models of gout, type 2 diabetes, or atherosclerosis, would be used to assess in vivo efficacy.

If the compound targets enzymes like glutaminyl cyclase, which has implications in oncology, a different set of models would be required. nih.gov This could involve cancer cell lines with varying expression levels of the target enzyme and xenograft models in immunocompromised mice to evaluate anti-tumor activity. nih.gov The development of these specialized assays and animal models will be critical for establishing a clear link between molecular activity and physiological outcomes, a prerequisite for translational success.

Optimization of Metabolic Stability and Pharmacokinetic Properties in Preclinical Settings

A significant hurdle in drug discovery is achieving a desirable pharmacokinetic (PK) profile, which includes absorption, distribution, metabolism, and excretion (ADME). nih.gov High metabolic stability is often a key objective, as rapid biotransformation can lead to low drug exposure and the formation of inactive or potentially toxic metabolites. researchgate.netdntb.gov.ua

Initial preclinical assessment of this compound should focus on in vitro metabolic stability assays. These studies provide crucial data to guide structural modifications for an optimized PK profile.

In Vitro Model Primary Use Information Gained
Liver Microsomes High-throughput screening for metabolic stability.Provides data on Phase I (cytochrome P450-mediated) metabolism and intrinsic clearance. nih.govresearchgate.net
S9 Fraction Broader metabolic profiling.Contains both microsomal (Phase I) and cytosolic (Phase II) enzymes.
Hepatocytes "Gold standard" in vitro model.Offers a more complete picture of metabolism, including enzyme induction and transporter effects.
Plasma Stability Assess hydrolytic degradation.Determines stability against esterases and other enzymes present in blood.

Data from these assays can identify metabolic "soft spots" on the molecule. Medicinal chemistry efforts can then be directed at modifying these positions—for example, through fluorination or deuteration—to block metabolic pathways and enhance stability. This iterative process of testing and chemical modification is fundamental to developing a compound with pharmacokinetic properties suitable for in vivo efficacy studies. researchgate.netdntb.gov.ua

Application in Multi-Target Ligand Design

The traditional "one molecule, one target" paradigm of drug discovery is increasingly being challenged by a multi-target approach, which can offer superior efficacy for complex, multifactorial diseases. springernature.comspringernature.com The this compound scaffold is well-suited for this strategy. Both the imidazole (B134444) and piperidine (B6355638) rings are privileged structures in medicinal chemistry, capable of forming key interactions with a wide variety of protein active sites.

The structural features of the compound can be exploited in several ways:

Scaffold for Elaboration : The piperidine nitrogen and the imidazole ring provide multiple vectors for chemical modification, allowing for the addition of distinct pharmacophores designed to interact with different targets.

Fragment-Based Design : The compound itself can be considered a core fragment that can be merged or linked with other fragments known to bind to different targets.

Pharmacophore Hybridization : This strategy involves combining the essential structural features of ligands for two or more different targets into a single molecule. nih.gov For example, features could be added to the piperidine ring to engage a secondary target while the imidazole moiety continues to interact with the primary target.

Computational methods, including generative deep learning, are becoming powerful tools for designing such multi-target ligands, and the this compound structure could serve as a valuable starting point for these in silico design efforts. nih.gov

Emerging Synthetic Approaches for Scalable Production

For any promising compound to be translated to clinical use, a robust, scalable, and cost-effective manufacturing process is required. The synthesis of this compound likely involves the coupling of an imidazole precursor with a piperidine derivative. While straightforward for laboratory-scale synthesis, scaling up production presents challenges related to yield, purity, cost of reagents, and safety.

Future research should focus on developing a synthetic route amenable to large-scale production. This involves moving beyond traditional batch chemistry to more modern and efficient manufacturing technologies.

Synthetic Strategy Description Advantages for Scalability Potential Challenges
Process Optimization Refinement of existing batch reactions (e.g., temperature, catalysts, solvents).Improved yield and purity, reduced costs. google.comMay not overcome inherent limitations of the route.
Convergent Synthesis Key fragments are synthesized separately and then combined in the final steps.Higher overall yield, easier purification of intermediates.Requires careful planning of fragment synthesis.
Flow Chemistry Reactions are performed in continuous-flow reactors instead of batches.Enhanced safety, better process control, easier scale-up, potential for higher yields.Requires specialized equipment and process development.
Biocatalysis Use of enzymes to perform specific chemical transformations.High selectivity, mild reaction conditions, environmentally friendly.Enzyme stability and cost can be limiting factors.

Adopting these emerging approaches can significantly de-risk the path to clinical and commercial manufacturing by ensuring that a reliable and economical supply of the active pharmaceutical ingredient can be produced.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 3-((1H-Imidazol-4-yl)methyl)piperidine, and how can reaction yields be optimized?

  • Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, analogous imidazole-piperidine derivatives are synthesized by reacting 2-bromoacetophenone derivatives with formamide under reflux (60–90°C, 12–24 hrs), achieving yields of 43–67% . Optimize yields by:

  • Controlling reaction temperature to avoid side reactions (e.g., over-alkylation).
  • Using polar aprotic solvents (e.g., DMF) to stabilize intermediates.
  • Purifying via normal-phase HPLC (tR = 5.85–30.19 min) or recrystallization (melting points: 94–222°C observed for similar compounds) .

Q. Which analytical techniques are essential for characterizing this compound?

  • Key Methods :

  • IR Spectroscopy : Identify functional groups using characteristic peaks (e.g., imidazole C=N stretch at 1607–1658 cm⁻¹, N-H stretch at 3057–3294 cm⁻¹) .
  • NMR : Assign protons and carbons via ¹H/¹³C chemical shifts. For example, imidazole protons resonate at δ 7.5–8.5 ppm, while piperidine methylenes appear at δ 1.5–3.0 ppm .
  • HPLC : Monitor purity using retention times (e.g., tR = 8.39–30.19 min for related compounds) .

Q. How can computational tools predict physicochemical properties of this compound?

  • Approach : Use software like Gaussian or ACD/Labs to estimate:

  • pKa : Predicted ~13.23 (similar to imidazole-containing analogs) .
  • LogP : Predicted ~1.235 (indicating moderate lipophilicity) .
  • Boiling Point : Estimated 582.4±60.0°C via group contribution methods .

Advanced Research Questions

Q. How can structural ambiguities in derivatives be resolved using advanced spectroscopic techniques?

  • Methodology :

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded regions (e.g., piperidine-imidazole junctions). For example, HSQC correlates ¹H (δ 3.5–4.0 ppm) with ¹³C (δ 50–60 ppm) for methylene bridges .
  • High-Resolution MS : Confirm molecular formula (e.g., [M+H]⁺ at m/z 192.113 for C₁₀H₁₃N₃) with <5 ppm error .

Q. What strategies are effective for studying the biological activity of this compound derivatives?

  • Experimental Design :

  • Molecular Docking : Use AutoDock Vina to predict binding to targets like indoleamine 2,3-dioxygenase (IDO1) or serotonin receptors. Docking scores <−7 kcal/mol indicate strong binding .
  • In Vitro Assays : Test antiparasitic activity (e.g., IC₅₀ against Leishmania) using MTT assays at 4–20 µM concentrations .

Q. How can molecular dynamics (MD) simulations elucidate the stability of this compound in biological environments?

  • Protocol :

  • Force Fields : Apply CHARMM36 to simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water) for 100 ns.
  • Metrics : Analyze RMSD (<2 Å for stability), hydrogen bonding (≥2 persistent bonds), and binding free energy (MM-PBSA ΔG <−50 kcal/mol) .

Notes on Contradictions and Validation

  • Synthesis Yields : Discrepancies in yields (e.g., 43% vs. 67% for similar compounds) may arise from steric effects or solvent polarity. Validate via controlled experiments with optimized stoichiometry .
  • Predicted vs. Experimental pKa : Computational predictions (pKa ~13.23) should be cross-checked with potentiometric titration for accuracy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3-((1H-Imidazol-4-yl)methyl)piperidine
Reactant of Route 2
3-((1H-Imidazol-4-yl)methyl)piperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.